![molecular formula C16H23NO5S B3002923 3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide CAS No. 946285-98-9](/img/structure/B3002923.png)
3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a cyclohexylpropane sulfonamide group
Wirkmechanismus
Target of Action
It is known that heterocyclic compounds, which this compound is a part of, play a vital role in medicinal chemistry and exert various biological activities .
Mode of Action
It is known that heterocyclic compounds can interact with various biological targets and exert anticancer, anti-inflammatory, antifungal, antiallergic, antibacterial, anti-hiv, antiviral, anti-convulsant, and other biological activities .
Biochemical Pathways
One study showed that a related compound could induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .
Pharmacokinetics
It is known that the compound has high selectivity for kinases and is a good ligand for the study of receptor subtypes . It also has inhibitory activity against malaria parasites and amines .
Result of Action
The compound has shown potent activities against HeLa and A549 cell lines . Therefore, it could be developed as a potential antitumor agent .
Action Environment
It is known that the synthesis of related compounds can be influenced by environmental conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. One common method involves the reaction of benzo[d][1,3]dioxol-5-ol with appropriate reagents to introduce the sulfonamide group. For instance, the reaction of benzo[d][1,3]dioxol-5-ol with cyclohexylamine and a sulfonyl chloride under basic conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications, particularly in the treatment of diseases where sulfonamide derivatives are effective.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d][1,3]dioxol-5-yl derivatives: These compounds share the benzo[d][1,3]dioxole core and have similar chemical properties.
Cyclohexylpropane sulfonamides: These compounds have the same sulfonamide group but different aromatic moieties.
Uniqueness
3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide is unique due to the combination of the benzo[d][1,3]dioxole and cyclohexylpropane sulfonamide groups. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications .
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c18-23(19,17-13-5-2-1-3-6-13)10-4-9-20-14-7-8-15-16(11-14)22-12-21-15/h7-8,11,13,17H,1-6,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMWNYLOTVKSRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-chlorophenoxy)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B3002840.png)
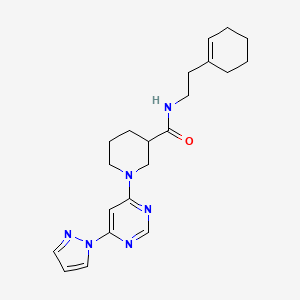
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B3002844.png)
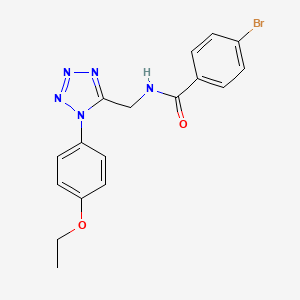
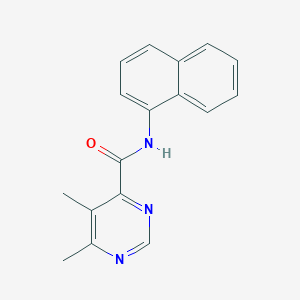
![2-[3-(3-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide](/img/structure/B3002851.png)
![4-(azepane-1-sulfonyl)-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3002853.png)

![5-cyclopropyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3002855.png)
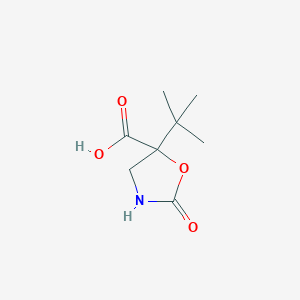
![1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3002857.png)

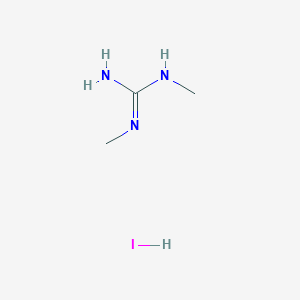
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylbenzyl)acetamide](/img/structure/B3002861.png)
